molecular formula C19H29BN2O5S B13878987 2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone

2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone

Cat. No.: B13878987
M. Wt: 408.3 g/mol
InChI Key: UFZPSXUTXUKZPY-UHFFFAOYSA-N
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Description

2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone is a complex organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone typically involves multiple steps. One common method includes the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide under palladium-catalyzed cross-coupling conditions. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include sulfone derivatives, borane derivatives, and substituted piperazine compounds. These products are often used as intermediates in further synthetic applications .

Scientific Research Applications

2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The sulfonyl group can participate in various biochemical pathways, potentially modulating enzyme activity and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone apart from similar compounds is its unique combination of functional groups. The presence of both a boronic ester and a sulfonyl group provides a versatile platform for various chemical transformations and biological interactions, making it a valuable compound in multiple research fields .

Properties

Molecular Formula

C19H29BN2O5S

Molecular Weight

408.3 g/mol

IUPAC Name

2-methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C19H29BN2O5S/c1-18(2)19(3,4)27-20(26-18)15-6-8-16(9-7-15)21-10-12-22(13-11-21)17(23)14-28(5,24)25/h6-9H,10-14H2,1-5H3

InChI Key

UFZPSXUTXUKZPY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)CS(=O)(=O)C

Origin of Product

United States

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